N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structural components, including a dioxidotetrahydrothiophene moiety, a furan ring, and a chromene structure. The molecular formula for this compound is , with a molecular weight of approximately 379.4 g/mol . This compound is classified under the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon.
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple synthetic steps. Common methods include:
These synthetic routes can be optimized for yield and purity depending on the desired application.
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide consists of several key features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.4 g/mol |
| SMILES Representation | O=C(c1cc(-c2ccc3c(c2)CCCC3)on1)N(Cc1ccco1)C1CCS(=O)(=O)C1 |
| InChI Key | FSUITYARJIXOCF-UHFFFAOYSA-N |
The chemical reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is influenced by its functional groups:
Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including antimicrobial and anticancer properties. The mechanism of action may involve:
Key chemical properties include:
Further studies are necessary to fully characterize these properties under various conditions.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide has potential applications in several scientific fields:
Ongoing research aims to explore its full potential in therapeutic applications and material development, highlighting its significance in modern scientific endeavors.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: